molecular formula C5H9ClN2O B1377626 2-Aminopent-4-ynamide hydrochloride CAS No. 375859-33-9

2-Aminopent-4-ynamide hydrochloride

Cat. No. B1377626
M. Wt: 148.59 g/mol
InChI Key: LHUURJVZZIYPKY-UHFFFAOYSA-N
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Description

2-Aminopent-4-ynamide hydrochloride is a chemical compound with the CAS Number: 375859-33-9 . It has a molecular weight of 148.59 and its IUPAC name is 2-amino-4-pentynamide hydrochloride . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Aminopent-4-ynamide hydrochloride is 1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Ynamides, such as 2-Aminopent-4-ynamide hydrochloride, are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . This makes ynamides suitable for use in various chemical reactions, including catalytic intermolecular annulations .


Physical And Chemical Properties Analysis

2-Aminopent-4-ynamide hydrochloride is a powder that is stored at 4°C . Its molecular formula is C5H9ClN2O and it has a molecular weight of 148.59 g/mol .

Scientific Research Applications

“2-Aminopent-4-ynamide hydrochloride” is a chemical compound with the CAS Number: 375859-33-9 . It has a molecular weight of 148.59 . This compound is typically stored at a temperature of 4 degrees Celsius and comes in a physical form of powder .

  • Ynamide Coupling Reagents
    • Field : Organic Chemistry
    • Application Summary : Ynamides, such as “2-Aminopent-4-ynamide hydrochloride”, can be used as coupling reagents in organic synthesis . They are particularly useful in peptide synthesis, where they can help to prevent unwanted side reactions like racemization or epimerization .
    • Method of Application : The exact method of application will depend on the specific reaction conditions and the other reagents involved. Typically, the ynamide would be added to the reaction mixture, and then the desired coupling reaction would be carried out .
    • Results : The use of ynamides as coupling reagents can lead to more efficient and selective reactions, with fewer unwanted side products .
  • Greening Peptide Synthesis
    • Field : Green Chemistry
    • Application Summary : Ynamides, such as “2-Aminopent-4-ynamide hydrochloride”, can be used in greening peptide synthesis . This is a promising strategy because it does not require protection and deprotection steps .
    • Method of Application : The exact method of application will depend on the specific reaction conditions and the other reagents involved. Typically, the ynamide would be added to the reaction mixture, and then the desired coupling reaction would be carried out .
    • Results : The use of ynamides in peptide synthesis can lead to more efficient and selective reactions, with fewer unwanted side products . The first practical inverse peptide synthesis using unprotected amino acids was successfully accomplished by harnessing such features and taking advantage of a transient protection strategy .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-aminopent-4-ynamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUURJVZZIYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopent-4-ynamide hydrochloride

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